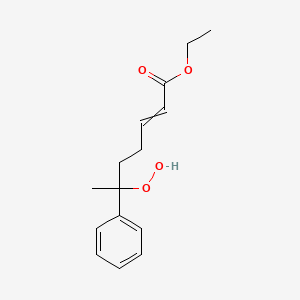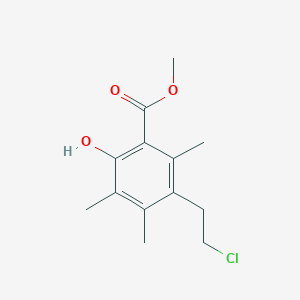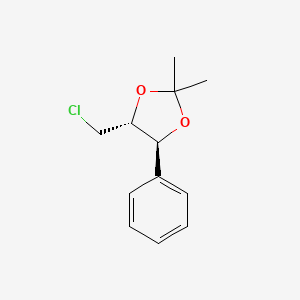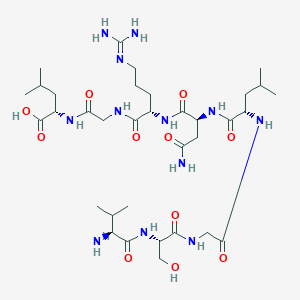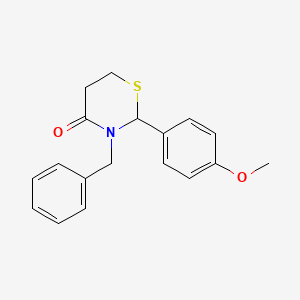![molecular formula C14H9Cl2N3O3S B14228315 N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide CAS No. 501679-18-1](/img/structure/B14228315.png)
N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide: is a chemical compound that belongs to the class of thiourea derivatives It is characterized by the presence of a 3,4-dichlorophenyl group, a carbamothioyl group, and a 3-nitro-benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and an appropriate amine to form the thiourea intermediate. This intermediate is then reacted with 3-nitrobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the use of reagents and minimizing waste production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The nitro group and the thiourea moiety play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide: can be compared with other thiourea derivatives, such as:
- N-[(3,4-dichlorophenyl)carbamothioyl]benzamide
- N-[(3,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide
- N’-[(3,4-dichlorophenyl)carbamothioyl]benzenecarboximidamide
These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity. This compound is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
501679-18-1 |
|---|---|
Fórmula molecular |
C14H9Cl2N3O3S |
Peso molecular |
370.2 g/mol |
Nombre IUPAC |
N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitrobenzamide |
InChI |
InChI=1S/C14H9Cl2N3O3S/c15-11-5-4-9(7-12(11)16)17-14(23)18-13(20)8-2-1-3-10(6-8)19(21)22/h1-7H,(H2,17,18,20,23) |
Clave InChI |
OLTYXLQOKSMKBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B14228235.png)

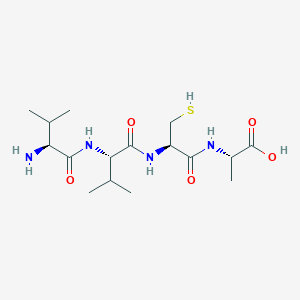
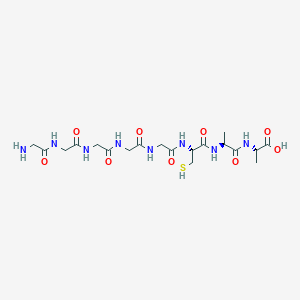
![Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]-](/img/structure/B14228253.png)
